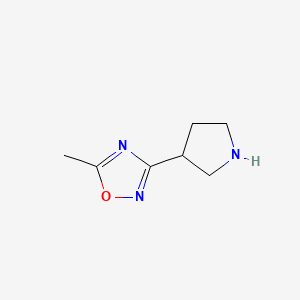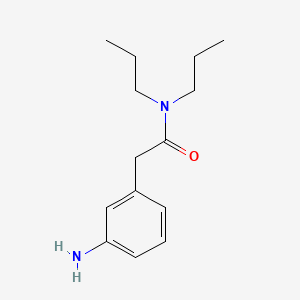
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (MPPO) is a heterocyclic compound that has gained interest among researchers due to its potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cell wall synthesis or by disrupting the cell membrane integrity of microorganisms. 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro. 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has also been reported to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity profile. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is its low solubility in water, which may limit its application in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole. One potential area of research is the development of novel derivatives of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the mechanism of action of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole needs to be further elucidated to better understand its biological effects.
Aplicaciones Científicas De Investigación
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to exhibit antifungal activity against Candida albicans and Aspergillus niger.
Propiedades
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNIUBLYJWOZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3223718.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3223734.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3223736.png)
![4-[(3-Bromobenzyl)thio]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3223752.png)


![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B3223771.png)
![Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate](/img/structure/B3223787.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3223788.png)



